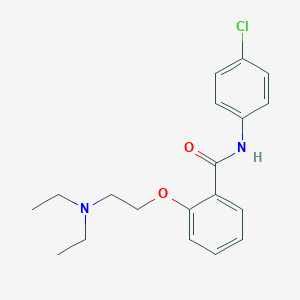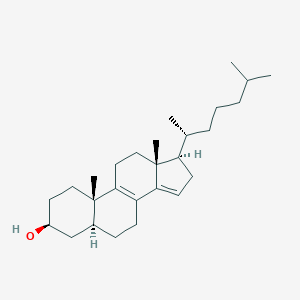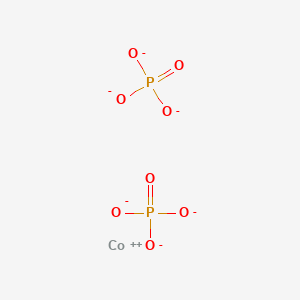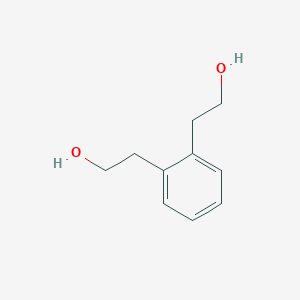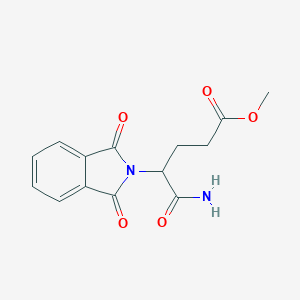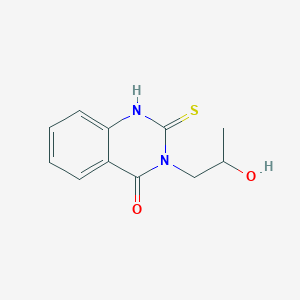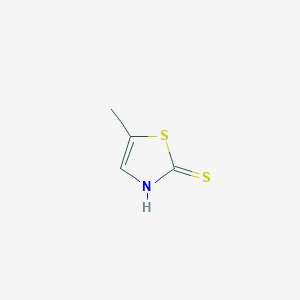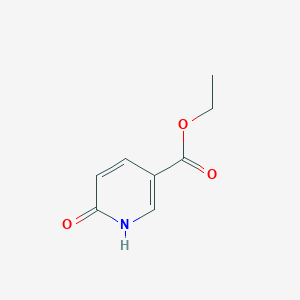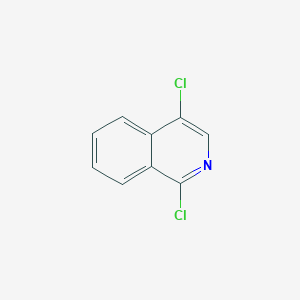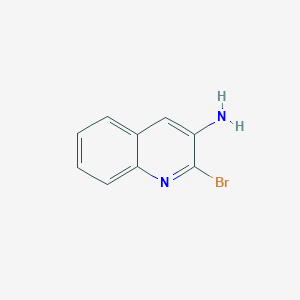
2-Bromoquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromoquinolin-3-amine is a chemical compound that serves as a key intermediate in the synthesis of various quinoline derivatives. These derivatives are of significant interest due to their potential applications in medicinal chemistry and as ligands in various biological processes.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through several methods. One efficient approach is the copper-catalyzed tandem reactions of 2-bromobenzyl bromides with aldehydes and aqueous ammonia or amines, which allows for the creation of diversely substituted quinazolines and tetrahydroquinazolines . Another method involves the selective Buchwald-Hartwig amination reactions, which have been optimized to achieve selective amination and allow for cross-coupling with a range of cyclic amines . Additionally, a Brønsted acid-catalyzed tandem reaction of alpha-ketoesters with aromatic amines has been developed for the synthesis of polysubstituted 1,2-dihydroquinolines .
Molecular Structure Analysis
The molecular structure of 2-Bromoquinolin-3-amine is characterized by the presence of a bromine atom at the second position and an amine group at the third position of the quinoline ring system. This structure is pivotal for further functionalization and the formation of complex quinoline derivatives. The X-ray crystal structure of related compounds has been studied to understand the formation mechanisms and the interactions of these molecules .
Chemical Reactions Analysis
2-Bromoquinolin-3-amine can undergo various chemical reactions due to its reactive sites. For instance, it can be used in the synthesis of 3-arylquinazolin-4(3H)-ones through peptide-catalyzed atroposelective bromination, which has been shown to yield products with high enantioselectivity . It also serves as an organocatalyst for the activation of aldehydes in the synthesis of tertiary amines . Furthermore, reductive amination of Schiff's bases has been employed to synthesize related compounds such as tetrahydroisoquinoline and naphthyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromoquinolin-3-amine and its derivatives are influenced by the presence of the bromine atom and the amine group. These functional groups contribute to the compound's reactivity and its ability to participate in various chemical reactions. The bromine atom, in particular, is a key site for further functionalization through reactions such as bromination, amination, and cross-coupling . The amine group also plays a crucial role in the formation of bonds with other molecules, which is essential for the synthesis of complex quinoline derivatives .
科学的研究の応用
Reactivity and Amination
2-Bromoquinolin-3-amine demonstrates notable reactivity, particularly in aminations. For instance, Pomorski et al. (2010) explored the reactions of 2-substituted derivatives of 3-bromoquinoline with potassium amide in liquid ammonia, comparing these aminations with corresponding processes studied previously (Pomorski, Hertog, Buurman, & Bakker, 2010). Hertog and Buurman (2010) also studied the action of potassium amide on 2-, 3-, and 4-bromoquinolines in liquid ammonia, leading to a mix of aminoquinoline products (Hertog & Buurman, 2010).
Synthesis and Coupling Reactions
The compound is valuable in synthesis processes. Messaoudi et al. (2007) synthesized 3-(N-substituted)-aminoquinolin-2(1H)-ones using palladium-catalyzed C–N coupling reactions starting from 3-bromoquinolin-2-(1H)-ones (Messaoudi, Audisio, Brion, & Alami, 2007). In similar research, Soussi et al. (2011) described a palladium-catalyzed coupling reaction between 3-bromocoumarins, 3-bromoquinolin-2(1H)-ones, and 3-iodo-2H-chromenes with various nitrogen-containing nucleophiles (Soussi, Audisio, Messaoudi, Provot, Brion, & Alami, 2011).
Cytotoxic Activity and Fluorescence Properties
Kadrić et al. (2014) explored the cytotoxic activity and fluorescence properties of novel 3-hydroxyquinolin-4(1H)-one derivatives, utilizing 2-bromoquinolin as a starting material. These compounds were subjected to in vitro screening for cytotoxic activity against various cancer cell lines (Kadrić, Motyka, Džubák, Hajdůch, & Soural, 2014).
Mechanistic Studies and Reaction Pathways
The mechanisms of reactions involving 2-bromoquinolin-3-amine have been a subject of interest. Hertog and Buurman (2010) provided insights into the mechanisms of these reactions, particularly focusing on isomeric aminobromoquinolines (Hertog & Buurman, 2010). Sanders, Dijk, and Hertog (2010) also contributed to understanding the nucleophilic substitution of 3-bromoisoquinoline, exploring the substitution mechanisms (Sanders, Dijk, & Hertog, 2010).
Synthesis of Complex Compounds
2-Bromoquinolin-3-amine plays a role in the synthesis of complex compounds, such as isocryptolepine, a potent antimalarial product. Helgeland and Sydnes (2017) synthesized isocryptolepine from 3-bromoquinoline, employing key reactions like Suzuki–Miyaura cross-coupling (Helgeland & Sydnes, 2017).
Safety And Hazards
The safety information for 2-Bromoquinolin-3-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
将来の方向性
Quinoline and its derivatives, including 2-Bromoquinolin-3-amine, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions of 2-Bromoquinolin-3-amine research could involve further exploration of its synthesis methods and potential biological and pharmaceutical applications .
特性
IUPAC Name |
2-bromoquinolin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTXZKYZHSEFIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628569 |
Source


|
| Record name | 2-Bromoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoquinolin-3-amine | |
CAS RN |
17127-83-2 |
Source


|
| Record name | 2-Bromoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)
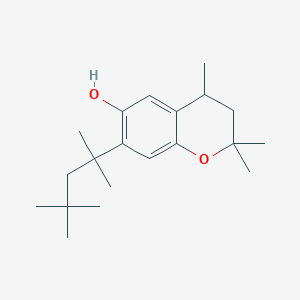
![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)
